

An In-depth Technical Guide to 4-Aminobutanamide Hydrochloride

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Compound of Interest

Compound Name: 4-Aminobutanamide hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core basic properties of **4-Aminobutanamide hydrochloride** (CAS RN: 13031-62-4), a compound of interest in the fields of neuroscience and pharmacology. This document details its physicochemical characteristics, provides standardized experimental protocols for their determination, and discusses its biological significance as a GABA receptor agonist.

Core Properties and Data

4-Aminobutanamide hydrochloride, also known as gabamide hydrochloride, is the hydrochloride salt of the amide of gamma-aminobutyric acid (GABA). Its structure is closely related to GABA, the primary inhibitory neurotransmitter in the mammalian central nervous system, suggesting its potential for interaction with GABAergic systems.

Physicochemical Properties

A summary of the key quantitative data for **4-Aminobutanamide hydrochloride** and its free base, 4-Aminobutanamide, is presented below for easy reference and comparison.

Property	4-Aminobutanamide Hydrochloride	4-Aminobutanamide (Free Base)
CAS Registry Number	13031-62-4	3251-08-9
Molecular Formula	C ₄ H ₁₁ ClN ₂ O	C ₄ H ₁₀ N ₂ O
Molecular Weight	138.60 g/mol	102.14 g/mol [1][2]
Melting Point	126-129 °C	144 °C
Water Solubility	Highly soluble	Highly soluble[3]
pKa (of protonated amine)	Not experimentally determined, but expected to be in the range of primary alkyl amines (~10-11)	16.48 ± 0.40 (for the amide proton, a computed value)[1]
Hydrogen Bond Donors	3	2[1]
Hydrogen Bond Acceptors	2	2[1]
Rotatable Bond Count	3	3[1]

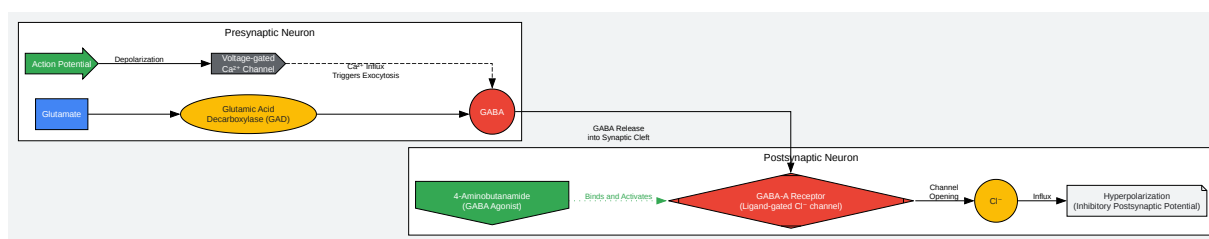
Biological Activity and Signaling Pathway

4-Aminobutanamide, known as gabamide, is a GABA analogue and a known GABA receptor agonist.[4] It is an active metabolite of the anticonvulsant drug progabide. While gabamide itself does not readily cross the blood-brain barrier, its activity at GABA receptors makes it a valuable tool for studying the peripheral GABAergic system and a reference compound in the development of centrally-acting GABAergic drugs.[4]

As a GABA agonist, 4-aminobutanamide mimics the action of GABA, binding to and activating GABA receptors. The primary therapeutic and physiological effects of GABA are mediated through the GABA-A and GABA-B receptors. The GABA-A receptor is an ionotropic receptor that, upon activation, opens an intrinsic chloride channel, leading to hyperpolarization of the neuron and inhibition of neurotransmission.

GABAergic Synaptic Transmission

The following diagram illustrates the key events at a GABAergic synapse and the putative site of action for a GABA agonist like 4-aminobutanamide.



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Caption: GABAergic synapse and the action of a GABA agonist.

Experimental Protocols

Detailed methodologies for the determination of the core physicochemical properties of **4-Aminobutanamide hydrochloride** are provided below. These protocols are designed to be broadly applicable for a crystalline, water-soluble amine salt.

Melting Point Determination

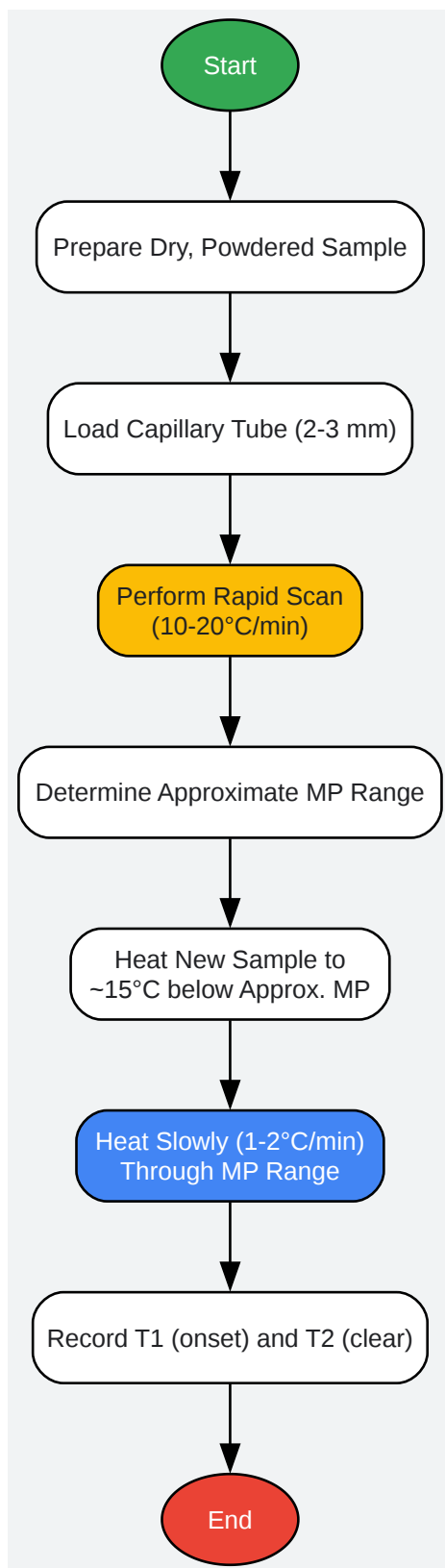
Objective: To determine the temperature range over which the solid **4-Aminobutanamide hydrochloride** transitions to a liquid.

Methodology:

- **Sample Preparation:** A small amount of dry, crystalline **4-Aminobutanamide hydrochloride** is finely powdered using a mortar and pestle.[1]

- **Capillary Loading:** A capillary tube, sealed at one end, is tapped open-end-down into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.^{[1][4]}
- **Apparatus Setup:** The loaded capillary tube is placed in a melting point apparatus.
- **Measurement:**
 - A rapid heating rate (10-20 °C/min) is used for a preliminary determination to identify an approximate melting range.^[5]
 - A second, fresh sample is then heated rapidly to a temperature approximately 15-20 °C below the estimated melting point.^[5]
 - The heating rate is then reduced to 1-2 °C/min to allow for accurate observation.^[4]
- **Data Recording:** The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded. The melting point is reported as the range T1-T2.

The following workflow illustrates the decision-making process for accurate melting point determination.



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Caption: Workflow for melting point determination.

Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of **4-Aminobutanamide hydrochloride** in water at a specified temperature.

Methodology:

- **System Preparation:** An excess amount of **4-Aminobutanamide hydrochloride** is added to a known volume of distilled or deionized water in a sealed flask. The presence of undissolved solid is essential to ensure saturation.
- **Equilibration:** The flask is agitated (e.g., in a shaker bath) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).
- **Phase Separation:** The suspension is allowed to stand to permit the settling of excess solid. An aliquot of the supernatant is carefully removed, ensuring no solid particles are transferred. The sample is then filtered (e.g., using a 0.45 µm syringe filter) or centrifuged to remove any remaining undissolved solid.
- **Quantification:** The concentration of **4-Aminobutanamide hydrochloride** in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a calibrated spectroscopic method.
- **Data Reporting:** The solubility is reported in units of mass per volume (e.g., mg/mL or g/100 mL) at the specified temperature.

pKa Determination (Potentiometric Titration)

Objective: To determine the acid dissociation constant (pKa) of the protonated amino group of **4-Aminobutanamide hydrochloride**.

Methodology:

- **Sample Preparation:** A precise weight of **4-Aminobutanamide hydrochloride** is dissolved in a known volume of deionized water to create a solution of known concentration (e.g., 0.01 M). The ionic strength of the solution should be kept constant by adding a background electrolyte like KCl (e.g., 0.15 M).^[6]

- **Titration Setup:** The solution is placed in a thermostatted vessel with a magnetic stirrer. A calibrated pH electrode is immersed in the solution.
- **Titration:** The solution is titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments.[6][7]
- **Data Collection:** The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium at each step.
- **Data Analysis:** A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the protonated amine has been neutralized. Alternatively, the pKa can be calculated from the inflection point of the first derivative of the titration curve.[2][6] The experiment should be performed in triplicate to ensure reproducibility.[6]

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